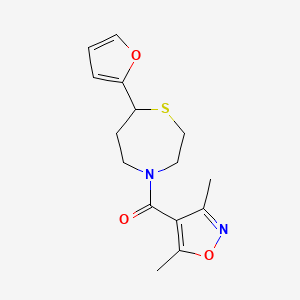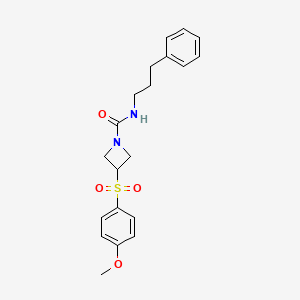
3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a chemically modified azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that are of interest due to their presence in biologically active compounds and their utility in organic synthesis. The specific modifications in this compound suggest potential for increased antimicrobial activity and utility in synthesizing other heterocyclic compounds.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex due to the strain in the four-membered ring. However, the papers provided detail methods that could potentially be applied to the synthesis of the compound . For instance, the gold(I)-catalyzed cascade synthesis described in paper could be a viable method for constructing the azetidine ring with the appropriate substituents. Similarly, the chemical modification process outlined in paper could be relevant for introducing the methoxycarbonyl and sulfonyl groups.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and physical properties of the compound. The substituents on the azetidine ring, such as the sulfonyl and carboxamide groups, can further modify the electronic and steric properties, potentially leading to interesting reactivity patterns as seen in the synthesis of pyrroles and pyrimidine derivatives .
Chemical Reactions Analysis
Azetidine derivatives participate in various chemical reactions, often facilitated by their strained ring system. The papers describe reactions such as cyclization, nucleophilic substitution, and elimination , as well as unusual cyclizations involving electron-deficient dienes and dienophiles . These reactions are crucial for the construction of complex heterocyclic systems and could be applied to the synthesis and further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their substituents. The presence of a sulfonyl group, as in the compound of interest, typically increases the compound's polarity and may enhance its solubility in polar solvents. The carboxamide functionality could contribute to hydrogen bonding, potentially affecting the compound's boiling point, melting point, and solubility. The antimicrobial activity mentioned in paper suggests that the compound could have significant biological properties, which would be an important aspect of its physical and chemical profile.
Aplicaciones Científicas De Investigación
Cancer Research and Potential Therapeutics :
- A study by Grandāne et al. (2015) on 6-substituted sulfocoumarins, which are structurally related to the compound , revealed that these compounds show promising inhibitory activity against tumor-associated carbonic anhydrase isoforms hCA IX and XII. These compounds also exhibited effective cytotoxic effects against colon cancer cell lines in normoxic and hypoxic conditions (Grandāne et al., 2015).
- Greene et al. (2016) discovered a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which include compounds structurally similar to the one you're interested in, displaying potent antiproliferative properties and inhibiting tubulin polymerization in cancer cells (Greene et al., 2016).
- Parmar et al. (2021) explored thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety for their anticancer activity against various human cancer cell lines. They found these compounds to be potent, particularly against prostate, skin, and kidney cancer cell lines (Parmar et al., 2021).
Antibacterial Applications :
- Jeon et al. (2007) synthesized a series of 1beta-methylcarbapenems with methoxyimine and substituted sulfonamide moieties, closely related to the compound of interest, and found them to possess significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Jeon et al., 2007).
Pharmaceutical Chemistry and Synthesis :
- Research by Satoh and Fukuda (2003) involved the synthesis of optically active sulfinylaziridines, which are structurally related to the compound . These compounds were used to synthesize enantiomerically pure β-amino acid derivatives (Satoh & Fukuda, 2003).
- Allwood et al. (2014) presented a procedure for the metal-free coupling of saturated heterocyclic p-methoxyphenyl sulfonylhydrazones with aryl and heteroaromatic boronic acids. This procedure enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including azetidines (Allwood et al., 2014).
Polymer Science :
- Reisman et al. (2020) reported on the polymerization of N-(methanesulfonyl)azetidine, a compound related to the one of interest, via ring-opening. They found that the polymerization resulted in polymers with sulfonyl groups incorporated into the polymer backbone, indicating potential applications in material science (Reisman et al., 2020).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-17-9-11-18(12-10-17)27(24,25)19-14-22(15-19)20(23)21-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPPLGCNNQULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)
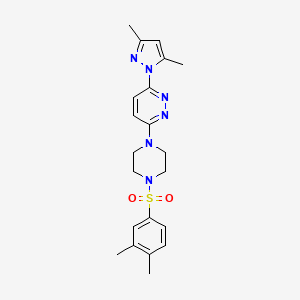
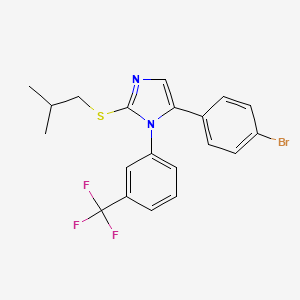
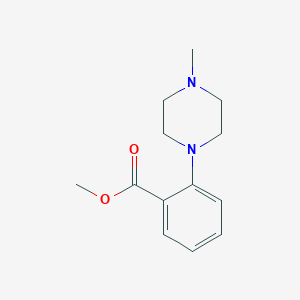

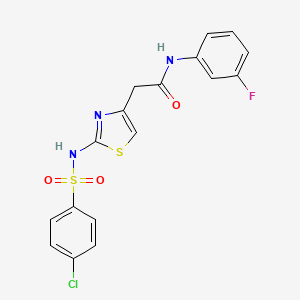

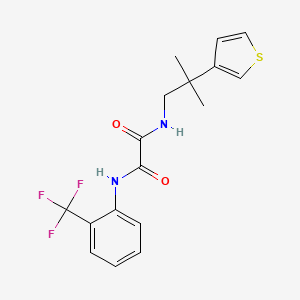


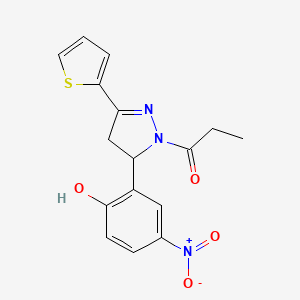
![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)
![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)
